molecular formula C8H5ClFN3 B11726743 4-Chloro-8-fluoroquinazolin-2-amine

4-Chloro-8-fluoroquinazolin-2-amine

Cat. No.: B11726743
M. Wt: 197.60 g/mol
InChI Key: AELDLAOUZMMVDD-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoroquinazolin-2-amine is a heterocyclic compound with the molecular formula C8H5ClFN3. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of both chlorine and fluorine atoms on the quinazoline ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoroquinazolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-8-fluoroquinazoline.

    Amination Reaction: The key step involves the introduction of an amine group at the 2-position of the quinazoline ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoroquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chloro-8-fluoroquinazolin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

4-Chloro-8-fluoroquinazolin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combined presence of both chlorine and fluorine atoms, which can enhance its reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-chloro-8-fluoroquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-7-4-2-1-3-5(10)6(4)12-8(11)13-7/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELDLAOUZMMVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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